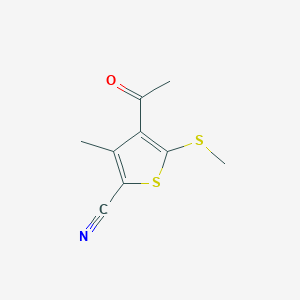
4,5-Diisopropyl-3,4-dihydropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Diisopropyl-3,4-dihydropyridine (DIDP) is a chemical compound that belongs to the dihydropyridine family. It is a synthetic molecule that has been widely used in scientific research due to its unique properties. DIDP is a potent calcium channel blocker and has been found to have several applications in the field of medicine and biology.
Mechanism Of Action
4,5-Diisopropyl-3,4-dihydropyridine is a potent calcium channel blocker that acts by inhibiting the influx of calcium ions into cells. It binds to the L-type calcium channels in the cell membrane and prevents the opening of the channels in response to depolarization. This results in a decrease in the intracellular calcium concentration, which leads to a decrease in muscle contraction, neurotransmitter release, and cell proliferation.
Biochemical And Physiological Effects
4,5-Diisopropyl-3,4-dihydropyridine has several biochemical and physiological effects. It has been found to decrease the contractility of smooth muscle cells, which makes it useful in the treatment of hypertension and angina. It also has an inhibitory effect on the release of neurotransmitters, which makes it useful in the treatment of neurological disorders such as epilepsy and Parkinson's disease. 4,5-Diisopropyl-3,4-dihydropyridine has also been found to have an antiproliferative effect on cancer cells, making it a potential chemotherapeutic agent.
Advantages And Limitations For Lab Experiments
4,5-Diisopropyl-3,4-dihydropyridine has several advantages and limitations for lab experiments. One of the advantages is that it is a potent calcium channel blocker, which makes it useful in the study of calcium channel function. It is also relatively easy to synthesize and purify, which makes it readily available for use in experiments. One of the limitations is that it has a short half-life, which makes it difficult to study its long-term effects. It also has a narrow therapeutic window, which makes it difficult to use in vivo.
Future Directions
There are several future directions for the study of 4,5-Diisopropyl-3,4-dihydropyridine. One direction is to investigate its potential therapeutic applications in the treatment of neurological disorders and cancer. Another direction is to study its long-term effects and potential toxicities. Additionally, the development of new analogs of 4,5-Diisopropyl-3,4-dihydropyridine with improved pharmacokinetic properties and selectivity for specific calcium channels could lead to the development of more effective calcium channel blockers with fewer side effects.
Conclusion:
In conclusion, 4,5-Diisopropyl-3,4-dihydropyridine is a synthetic molecule that has been widely used in scientific research due to its unique properties. It is a potent calcium channel blocker and has been found to have several applications in the field of medicine and biology. 4,5-Diisopropyl-3,4-dihydropyridine has been used to study the role of calcium channels in the regulation of muscle contraction, neurotransmitter release, and cell proliferation. It has also been found to have potential therapeutic applications in the treatment of hypertension, angina, neurological disorders, and cancer. The development of new analogs of 4,5-Diisopropyl-3,4-dihydropyridine with improved pharmacokinetic properties and selectivity for specific calcium channels could lead to the development of more effective calcium channel blockers with fewer side effects.
Synthesis Methods
The synthesis of 4,5-Diisopropyl-3,4-dihydropyridine involves the condensation of 2,6-diisopropylaniline and ethyl acetoacetate in the presence of acetic anhydride and sodium acetate. The reaction proceeds via a Michael addition followed by cyclization to form the dihydropyridine ring. The final product is obtained after purification using column chromatography.
Scientific Research Applications
4,5-Diisopropyl-3,4-dihydropyridine has been widely used in scientific research due to its unique properties. It is a potent calcium channel blocker and has been found to have several applications in the field of medicine and biology. 4,5-Diisopropyl-3,4-dihydropyridine has been used to study the role of calcium channels in the regulation of muscle contraction, neurotransmitter release, and cell proliferation. It has also been used to investigate the mechanisms of action of other calcium channel blockers and their potential therapeutic applications.
properties
CAS RN |
160732-95-6 |
|---|---|
Product Name |
4,5-Diisopropyl-3,4-dihydropyridine |
Molecular Formula |
C11H19N |
Molecular Weight |
165.27 g/mol |
IUPAC Name |
4,5-di(propan-2-yl)-3,4-dihydropyridine |
InChI |
InChI=1S/C11H19N/c1-8(2)10-5-6-12-7-11(10)9(3)4/h6-10H,5H2,1-4H3 |
InChI Key |
ULAFLODFFHAHCX-UHFFFAOYSA-N |
SMILES |
CC(C)C1CC=NC=C1C(C)C |
Canonical SMILES |
CC(C)C1CC=NC=C1C(C)C |
synonyms |
Pyridine,3,4-dihydro-4,5-bis(1-methylethyl)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![(3S)-3-{2-[(Methanesulfonyl)oxy]ethoxy}-4-(triphenylmethoxy)butyl methanesulfonate](/img/structure/B63446.png)






![Pyrido[2,3-d]pyrimidin-5(8H)-one, 2-methyl-4,7-diphenyl-](/img/structure/B63471.png)